molecular formula C20H26N2O6S2 B2826757 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine CAS No. 332388-76-8

1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine

Cat. No.: B2826757
CAS No.: 332388-76-8
M. Wt: 454.56
InChI Key: IUWDDWOMOJRQQE-UHFFFAOYSA-N
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Description

1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is an organic compound with the molecular formula C20H26N2O6S2 and a molecular weight of 454.56 g/mol This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with each sulfonyl group further substituted by a 2-methoxy-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which subsequently undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used as a probe to investigate the binding sites of enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also studied for its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of receptors, the compound acts as a ligand, binding to the receptor and triggering a cascade of cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1,4-bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S2/c1-15-5-7-17(27-3)19(13-15)29(23,24)21-9-11-22(12-10-21)30(25,26)20-14-16(2)6-8-18(20)28-4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWDDWOMOJRQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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